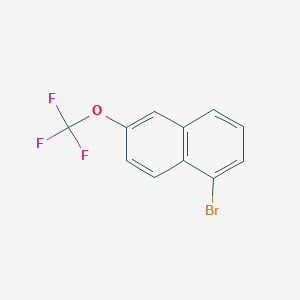

1-Bromo-6-trifluoromethoxy-naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-6-(trifluoromethoxy)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3O/c12-10-3-1-2-7-6-8(4-5-9(7)10)16-11(13,14)15/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLOSYJDUQWBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 6 Trifluoromethoxy Naphthalene and Analogous Structures

Regioselective Functionalization Strategies of the Naphthalene (B1677914) Ring System

The regiocontrolled introduction of substituents onto the naphthalene scaffold is a cornerstone of its synthetic chemistry. The inherent reactivity of the naphthalene ring, where the α-positions (1, 4, 5, 8) are more susceptible to electrophilic attack than the β-positions (2, 3, 6, 7), is a key consideration. The presence of existing substituents further modulates this reactivity and directs incoming groups to specific positions.

Directed Bromination Approaches on Trifluoromethoxylated Naphthalene Derivatives

In the case of 2-trifluoromethoxynaphthalene (equivalent to the 6-substituted isomer by symmetry), the positions ortho to the trifluoromethoxy group are C1 and C3, while the para-like positions are C5 and C7 (in the adjacent ring). Electrophilic substitution on naphthalene preferentially occurs on the same ring as the existing substituent if it is activating, or on the other ring if it is strongly deactivating. For a moderately deactivating group like -OCF3, substitution is anticipated on the same ring. The inherent higher reactivity of the α-position (C1) compared to the β-position (C3) makes C1 the most likely site for bromination. The reaction typically employs an electrophilic bromine source such as N-Bromosuccinimide (NBS) or molecular bromine (Br2) with a Lewis acid catalyst.

Table 1: Representative Conditions for Directed Bromination

| Substrate | Brominating Agent | Catalyst/Solvent | Major Product | Ref. |

|---|---|---|---|---|

| 2-Trifluoromethoxynaphthalene | N-Bromosuccinimide (NBS) | Acetonitrile | 1-Bromo-6-trifluoromethoxy-naphthalene | researchgate.net |

| 2-Trifluoromethoxynaphthalene | Bromine (Br₂) | Acetic Acid | This compound | rsc.org |

Introduction of the Trifluoromethoxy Group onto Brominated Naphthalene Precursors

An alternative synthetic strategy involves introducing the trifluoromethoxy group onto a naphthalene ring that already contains the bromine atom at the desired position. This approach starts with a readily available brominated naphthol, such as 1-bromo-6-hydroxynaphthalene. Several modern methods have been developed for the O-trifluoromethylation of phenols and alcohols.

A robust and widely applicable method for the synthesis of aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of xanthates. mdpi.com This two-step process begins with the conversion of a phenol (B47542) (in this case, 1-bromo-6-hydroxynaphthalene) to its corresponding xanthate derivative. The subsequent treatment of the xanthate with an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride (B91410) source, like pyridine-HF, effects the transformation to the trifluoromethyl ether. mdpi.comresearchgate.net Milder conditions using reagents like XtalFluor-E in combination with an oxidant such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) have also been developed, enhancing the functional group tolerance of the method. escholarship.org

Table 2: Oxidative Desulfurization-Fluorination for O-Trifluoromethylation

| Precursor | Reagents | Conditions | Product | Ref. |

|---|---|---|---|---|

| 1-Bromo-6-naphthyl xanthate | Pyridine-HF, DBH | CH₂Cl₂ | This compound | mdpi.com |

| 1-Bromo-6-naphthyl xanthate | XtalFluor-E, TCCA, H₂O | 1,2-dichloroethane, 80 °C | This compound | escholarship.org |

A related approach involves the use of carbonofluoridothioates (ROC(=S)F) as intermediates for O-trifluoromethylation. These precursors are prepared from the corresponding alcohol or phenol. The selective desulfurization-fluorination of these intermediates can be achieved under specific oxidative conditions. For instance, treatment with a combination of a fluoride source like tetra-n-butylammonium dihydrogen trifluoride (TBAH₂F₃) and an oxidant provides the desired alkyl or aryl trifluoromethyl ether. researchgate.netsciengine.com This method offers a chemoselective route to trifluoromethyl ethers from the corresponding alcohols. sciengine.comsciengine.com

Aryne chemistry provides another modern avenue for the formation of aryl-oxygen bonds. An aryne intermediate, such as 1-bromo-5,6-didehydronaphthalene, can be generated in situ from a suitable precursor, for example, a silyl (B83357) aryl triflate. The highly reactive aryne is then trapped by a nucleophilic trifluoromethoxide source. Reagents such as 2,4-dinitro-1-(trifluoromethoxy)benzene (B1301779) (DNTFB) have been employed as effective and easy-to-handle sources of the trifluoromethoxide anion for the trifluoromethoxylation of arynes. This method is advantageous as it often proceeds under mild conditions.

Metal-Catalyzed Coupling Reactions for Naphthalene Core Construction

Instead of functionalizing a pre-formed naphthalene ring, the target molecule can be assembled using metal-catalyzed cross-coupling reactions to construct the core itself. These methods offer high convergence and flexibility in the placement of substituents.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings are powerful tools for C-C bond formation. acs.orgresearchgate.netwikipedia.org For example, a suitably substituted benzene (B151609) derivative, like a bromo-trifluoromethoxy-phenylboronic acid, could be coupled with a partner containing a four-carbon chain with appropriate functionality to undergo a subsequent annulation reaction, forming the second aromatic ring. researchgate.net

The Stille coupling, which pairs an organostannane with an organic halide, is also highly effective for constructing complex aromatic systems, including conjugated polymers based on naphthalene diimides. acs.orgorganic-chemistry.orgwiley-vch.de Annulation reactions, which involve the formation of a new ring onto an existing one, represent another powerful strategy. These can be catalyzed by various transition metals and proceed through mechanisms like the electrophilic cyclization of alkynes or palladium-catalyzed annulation of enynes. researchgate.netnih.govacs.org These approaches allow for the strategic assembly of the this compound skeleton from simpler, functionalized precursors.

Palladium-Catalyzed Annulation and Cross-Coupling Methods

Palladium catalysis is a cornerstone in the synthesis of highly substituted aromatic systems, including naphthalene derivatives. These methods are valued for their functional group tolerance and ability to form multiple carbon-carbon bonds in a single step. acs.org

One prominent strategy is the palladium-catalyzed carboannulation of internal alkynes. This approach facilitates the creation of a variety of substituted naphthalenes in excellent yields by reacting internal alkynes with appropriately substituted aryl halides. acs.org The significance of this method lies in its capacity to construct the naphthalene core while simultaneously introducing substituents, governed by the choice of the alkyne and aryl halide partners.

Another powerful application of palladium catalysis is the cross-coupling of bromo-naphthalene scaffolds. nih.gov Starting with a precursor like 1-bromo-naphthalene, various palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce a wide array of substituents at the bromine-bearing position. This is particularly relevant for the late-stage functionalization of a pre-formed naphthalene core, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship studies. nih.gov For instance, a bromo-naphthalene precursor was used to generate a library of naphthalene sulfonamides with antagonistic properties at the human CC chemokine receptor 8 (CCR8). nih.gov

A specific methodology involves the palladium-catalyzed reaction of 5-(2-bromophenyl)pent-3-en-1-ynes with arylboronic acids under Suzuki-Miyaura conditions. This leads to the formation of highly substituted naphthalene derivatives through a cascade process that involves cross-coupling followed by annulation. researchgate.net

| Method | Catalyst System | Key Reactants | Primary Outcome | Reference |

| Carboannulation | Palladium catalyst | Internal alkynes, Aryl halides | Formation of two C-C bonds in a single step to yield highly substituted naphthalenes. | acs.org |

| Cross-Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | Bromo-naphthalene scaffold, Arylboronic acids | Introduction of diverse substituents at the bromo-position for creating compound libraries. | nih.gov |

| Annulation Cascade | Palladium catalyst | 5-(2-bromophenyl)pent-3-en-1-ynes, Arylboronic acids | Synthesis of complex, polysubstituted naphthalenes via a coupling/cyclization sequence. | researchgate.net |

Nickel-Catalyzed Reductive Arylalkenylation

Nickel-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium for certain transformations. One such development is the nickel-catalyzed reductive arylalkenylation of alkynes. This method utilizes 1-bromo-2-(2-chlorovinyl)arenes and various alkynes in the presence of zinc powder to produce polysubstituted naphthalenes. nih.govresearchgate.net This base-free cyclization provides a novel and selective protocol for accessing naphthalene derivatives that might be challenging to obtain through other means. nih.gov

In a different approach, nickel catalysis can achieve highly regioselective synthesis of β-acyl naphthalenes under reductive conditions. This is accomplished through a reductive ring-opening reaction of 7-oxabenzonorbornadienes with acyl chlorides as the electrophilic partner. rsc.orgresearchgate.net The reaction exclusively yields the β-acyl naphthalene product, highlighting the high degree of regiocontrol achievable with this nickel-based system. rsc.orgresearchgate.net

| Method | Catalyst System | Key Reactants | Primary Outcome | Reference |

| Reductive Arylalkenylation | Nickel catalyst, Zinc powder | Alkynes, 1-bromo-2-(2-chlorovinyl)arenes | Selective synthesis of polysubstituted naphthalenes, such as 2-trifluoromethyl naphthalenes. | nih.govresearchgate.net |

| Reductive Ring-Opening | Nickel catalyst | 7-oxabenzonorbornadienes, Acyl chlorides | Exclusive preparation of β-acyl naphthalenes with high regioselectivity. | rsc.orgresearchgate.net |

Copper-Catalyzed Cyclization Approaches

Copper catalysis offers unique reactivity pathways for the synthesis of complex cyclic and heterocyclic structures. In the context of naphthalene synthesis, copper-catalyzed cyclization reactions provide a versatile approach. One such method involves the intermolecular condensation of 1,3,5-triarylenynols, which undergoes a dimerization-fragmentation-cyclization cascade to yield highly conjugated 1H-cyclopenta[b]naphthalenes. nih.gov This reaction provides a straightforward route to complex, fused aromatic systems.

More broadly, copper catalysis is effective in constructing various heterocyclic scaffolds through nitrene transfer/cyclization cascades or annulation/alkene transposition cascades. acs.orgrsc.org While not all directly produce a simple naphthalene, the underlying principles of copper-catalyzed cyclization of functionalized precursors are applicable to the design of synthetic routes toward substituted naphthalene analogs. For example, a copper-catalyzed enantioselective hydroboration of alkenes with 1,2-benzazaborines has been developed to access chiral naphthalene isosteres, demonstrating the utility of copper in synthesizing naphthalene-related structures. nih.gov

| Method | Catalyst System | Key Reactants | Primary Outcome | Reference |

| Dimerization/Fragmentation/Cyclization | Copper catalyst | (E)-1-en-4-yn-3-ols | Synthesis of multisubstituted 1H-cyclopenta[b]naphthalenes. | nih.gov |

| Asymmetric Hydroboration | Copper catalyst | Alkenes, 1,2-benzazaborines | Construction of chiral 1,2-benzazaborine compounds, which are isosteres of naphthalene. | nih.gov |

Cycloaddition and Benzannulation Reactions for Multisubstituted Naphthalene Synthesis

Cycloaddition and benzannulation reactions are powerful strategies for constructing the bicyclic naphthalene core from simpler, non-aromatic precursors. digitellinc.com These methods are particularly useful for creating highly substituted systems with well-defined regiochemistry.

Diels-Alder Reactions Involving Pyrones and Aryne Intermediates

The Diels-Alder reaction, a [4+2] cycloaddition, is a highly versatile tool in organic synthesis for constructing six-membered rings. researchgate.net The use of 2-pyrones as the four-carbon diene component is a well-established strategy for accessing substituted aromatic rings. researchgate.netnih.gov When a 2-pyrone reacts with a dienophile, such as an alkyne, it forms a bicyclic lactone intermediate. This intermediate can then lose carbon dioxide via a retro-Diels-Alder reaction to generate a substituted benzene or naphthalene ring. This approach has been instrumental in the total synthesis of various complex natural products. nih.gov

For example, the synthesis of the natural product α-lycorane involved a key Diels-Alder reaction between an α-pyrone derivative and a styrene (B11656) dienophile to construct the core structure. nih.gov This highlights the power of the Diels-Alder approach to rapidly build molecular complexity. The reaction of 1,4-naphthoquinone (B94277) with 1,3-butadiene (B125203) is another classic example used to synthesize the anthracene (B1667546) skeleton, demonstrating the applicability of this reaction to build fused aromatic systems. youtube.com

| Reaction Type | Diene | Dienophile | Key Intermediate/Process | Final Product Type | Reference |

| Diels-Alder | 2-Pyrone | Alkyne or Alkene | Formation of a bicyclic lactone followed by decarboxylation (loss of CO₂). | Substituted aromatic and polycyclic compounds. | researchgate.netnih.gov |

| Diels-Alder | 1,3-Butadiene | 1,4-Naphthoquinone | Formation of a Diels-Alder adduct followed by oxidation. | Anthraquinone, a precursor to anthracene. | youtube.com |

Remote C-H Functionalization of Naphthalene Derivatives

Direct C-H functionalization has emerged as an increasingly important strategy for molecular synthesis, as it avoids the need for pre-functionalized starting materials. rsc.org While C-H activation adjacent to a directing group is common, the selective functionalization of remote C-H bonds on a naphthalene ring presents a significant challenge.

Recent advances have demonstrated that transition metal catalysis can achieve this difficult transformation. A notable example is a ruthenium-catalyzed three-component reaction for the modular synthesis of multifunctional naphthalenes. rsc.orgresearchgate.net This P(III)-assisted protocol utilizes simple naphthalenes, olefins, and alkyl bromides to achieve remote C-H functionalization. rsc.orgresearchgate.net This method allows for the direct installation of functional groups at positions such as C5, C6, and C7, which are traditionally difficult to access. rsc.orgresearchgate.net The key to this reactivity is the use of tertiary phosphines as auxiliary groups that facilitate a free-radical process. rsc.orgresearchgate.net This multicomponent approach is highly attractive as it can efficiently generate complex and valuable naphthalene derivatives from simple and abundant starting materials. rsc.org

Reactivity and Transformational Organic Chemistry of 1 Bromo 6 Trifluoromethoxy Naphthalene

Chemical Transformations Involving the Bromine Substituent

The bromine atom on the naphthalene (B1677914) ring is a versatile functional group that allows for a variety of chemical transformations. These reactions are fundamental to the synthesis of more complex molecules and the exploration of novel chemical space.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving aryl halides, such as 1-bromo-6-trifluoromethoxy-naphthalene, are a cornerstone of organic synthesis. libretexts.org These reactions typically proceed through mechanisms that differ from those of alkyl halides due to the increased electron density of the aromatic ring and the strength of the carbon-halogen bond.

While direct nucleophilic aromatic substitution (SNAr) on this compound can be challenging, certain activated systems or the use of strong nucleophiles under specific conditions can facilitate the displacement of the bromide ion. The presence of the electron-withdrawing trifluoromethoxy group can influence the reactivity of the naphthalene ring towards nucleophilic attack, although its effect is modulated by its position relative to the bromine atom.

Transition Metal-Mediated Cross-Coupling Chemistry (e.g., Sonogashira, Suzuki)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is a valuable substrate for these transformations. wikipedia.orgnih.gov The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for various organic materials and pharmaceuticals. wikipedia.org this compound can readily participate in Sonogashira couplings, allowing for the introduction of alkyne moieties at the 1-position of the naphthalene ring. researchgate.netresearchgate.net

Suzuki Coupling: The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is another widely used transformation in organic synthesis. rsc.orgnih.gov This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov this compound can be effectively coupled with various boronic acids or their esters to generate biaryl compounds and other complex structures. rsc.orgresearchgate.net

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Palladium/Copper | 1-Alkynyl-6-trifluoromethoxy-naphthalene |

| Suzuki | Boronic Acid/Ester | Palladium | 1-Aryl/Vinyl-6-trifluoromethoxy-naphthalene |

Radical Reactions and Dearomatization Pathways

While less common than cross-coupling reactions, radical reactions involving aryl bromides can provide alternative pathways for functionalization. The carbon-bromine bond in this compound can be homolytically cleaved under certain conditions to generate an aryl radical. This reactive intermediate can then participate in various radical-mediated processes, including addition to alkenes or alkynes, and hydrogen atom abstraction. rsc.org

Dearomatization reactions of naphthalene derivatives are a powerful strategy for the synthesis of three-dimensional polycyclic structures from flat aromatic precursors. nih.gov While direct dearomatization of this compound is not widely reported, the functional groups present could influence the feasibility and outcome of such transformations. For instance, photoredox-catalyzed methods have been developed for the dearomatization of naphthalene derivatives, offering a modern approach to this challenging transformation. researchgate.netdocumentsdelivered.com

Role of the Trifluoromethoxy Group in Directing Reactivity and Electronic Properties

The trifluoromethoxy (-OCF3) group is a unique substituent that significantly influences the electronic properties and reactivity of the naphthalene ring. Its strong electron-withdrawing nature and lipophilicity make it a valuable functional group in medicinal chemistry and materials science. mdpi.comnih.gov

Electronic Effects on Reaction Pathways and Site Selectivity

The trifluoromethoxy group is a potent electron-withdrawing group, primarily through its strong inductive effect (-I). researchgate.net This effect deactivates the naphthalene ring towards electrophilic aromatic substitution. However, it also possesses a weak resonance donating effect (+R) due to the lone pairs on the oxygen atom. The interplay of these effects influences the regioselectivity of reactions on the naphthalene core.

In the case of this compound, the trifluoromethoxy group at the 6-position will influence the electron density distribution across the entire ring system. This can affect the reactivity of the C-Br bond and the preferred sites for further functionalization. nih.govnih.govresearchgate.net For example, in electrophilic aromatic substitution reactions, the directing effect of the trifluoromethoxy group would need to be considered in conjunction with the existing bromine atom.

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strongly electron-withdrawing | Deactivates the ring towards electrophilic attack |

| Resonance Effect (+R) | Weakly electron-donating | Can influence regioselectivity |

Functional Group Tolerance in Subsequent Derivatization Reactions

The trifluoromethoxy group is generally stable under a wide range of reaction conditions, which is a significant advantage in multi-step syntheses. nih.gov This functional group tolerance allows for the derivatization of other parts of the this compound molecule without affecting the -OCF3 moiety.

For instance, the cross-coupling reactions discussed in section 3.1.2 can be performed in the presence of the trifluoromethoxy group. acs.org Similarly, other transformations, such as modifications of substituents introduced through these coupling reactions, can be carried out while preserving the trifluoromethoxy group. This robustness is a key feature that makes trifluoromethoxylated building blocks, like this compound, valuable in synthetic chemistry. nih.gov

Synthetic Derivatization Strategies for Complex Naphthalene Architectures

The presence of both a bromo and a trifluoromethoxy substituent on the naphthalene core of this compound provides two distinct points for chemical modification. The bromine atom at the 1-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, a powerful set of tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govbohrium.comresearchgate.net These reactions are fundamental in building more complex molecular structures from simpler precursors.

The trifluoromethoxy group at the 6-position, on the other hand, significantly influences the electronic properties of the naphthalene ring system. As a potent electron-withdrawing group, it can direct the regioselectivity of further functionalization reactions on the aromatic core. This electronic influence is crucial for controlling the outcome of synthetic transformations and achieving the desired substitution pattern in the final product.

Modification of the Naphthalene Ring System via Strategic Functionalization

The modification of the naphthalene ring of this compound beyond the existing substituents is a key strategy for accessing novel chemical entities. This can be achieved through various C-H functionalization reactions, which allow for the direct introduction of new functional groups onto the aromatic scaffold. researchgate.netnih.gov These methods offer a more atom-economical and efficient alternative to traditional synthetic routes that often require pre-functionalized starting materials.

The regioselectivity of these C-H functionalization reactions is often governed by the electronic and steric environment of the naphthalene ring. researchgate.net The interplay between the bromo and trifluoromethoxy groups can lead to preferential reactivity at specific positions, enabling the synthesis of a wide array of polysubstituted naphthalene derivatives. nih.govrsc.org

A hypothetical example of such a functionalization is the direct arylation of the naphthalene core. By carefully selecting the catalyst and reaction conditions, it is possible to introduce an aryl group at a specific C-H bond, leading to the formation of a biaryl structure. This transformation would be highly valuable for the synthesis of ligands for catalysis or biologically active molecules.

Regioselective Post-Synthetic Functionalization Approaches

Post-synthetic functionalization of derivatives of this compound offers a pathway to further elaborate the molecular architecture. Once the initial derivatization has been performed, for instance, through a cross-coupling reaction at the bromine position, the newly introduced functional group can be further modified.

For example, if a Suzuki coupling reaction is used to introduce a boronic ester, this group can then participate in a subsequent cross-coupling reaction to introduce another substituent. This iterative approach allows for the controlled and stepwise construction of highly complex and functionalized naphthalene systems. The choice of reaction conditions and protecting groups is critical to ensure the regioselectivity of each step.

Below is an interactive table summarizing potential synthetic transformations for this compound, based on established reactivity principles of similar bromo-naphthalene systems.

| Reaction Type | Reagents and Conditions | Potential Product | Reference Reaction Principle |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 1-Aryl-6-trifluoromethoxy-naphthalene | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl/alkyl-6-trifluoromethoxy-naphthalen-1-amine | bohrium.com |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1-Alkynyl-6-trifluoromethoxy-naphthalene | researchgate.net |

| Heck Reaction | Alkene, Pd catalyst, base | 1-Alkenyl-6-trifluoromethoxy-naphthalene | nih.gov |

| Direct C-H Arylation | Aryl halide, Pd catalyst, ligand | Di-substituted naphthalene derivative | researchgate.netnih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 6 Trifluoromethoxy Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A complete NMR analysis would involve several types of experiments.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Constant Characterization

The ¹H NMR spectrum would provide information on the number of distinct aromatic protons, their chemical environment, and their connectivity through spin-spin coupling. The naphthalene (B1677914) ring system has six protons. Due to the substitution pattern, each proton would likely have a unique chemical shift in the aromatic region (typically 7.0-8.5 ppm). The bromine and trifluoromethoxy substituents would influence the electron density of the ring, causing downfield or upfield shifts for adjacent protons. Coupling constants (J-values) between adjacent protons would help to establish their relative positions on the naphthalene core.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For 1-Bromo-6-trifluoromethoxy-naphthalene, 11 distinct signals would be expected: 10 for the naphthalene carbon skeleton and one for the trifluoromethoxy carbon. The chemical shifts would be indicative of the carbon type (e.g., C-Br, C-O, aromatic C-H, or quaternary carbons). The carbon of the trifluoromethoxy group (-OCF₃) would be expected to appear as a quartet due to coupling with the three fluorine atoms.

Fluorine-19 (¹⁹F) NMR Analysis for Trifluoromethoxy Group Confirmation

¹⁹F NMR is highly specific for fluorine-containing compounds. wikipedia.org This analysis would be essential to confirm the presence and electronic environment of the trifluoromethoxy group. A single sharp signal would be expected, as all three fluorine atoms are chemically equivalent. Its chemical shift, typically in the range of -57 to -60 ppm relative to a CFCl₃ standard, would be characteristic of an aromatic trifluoromethoxy group. ucsb.edu

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HMQC, NOESY) for Structural Connectivity

To confirm the precise arrangement of atoms, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the connectivity of protons on the naphthalene rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about which atoms are close to each other in space, further confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy examines the vibrational modes of a molecule and is used to identify the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions would include:

C-O Stretching: Strong bands associated with the aryl ether linkage of the trifluoromethoxy group, typically around 1250-1200 cm⁻¹.

C-F Stretching: Very strong and characteristic absorptions for the C-F bonds of the -CF₃ group, usually found in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ range, characteristic of the naphthalene ring system.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

C-Br Stretching: A band in the far-infrared region, typically below 600 cm⁻¹, which can be difficult to observe with standard instrumentation.

Without experimental data from primary literature, any further discussion would be purely speculative. The synthesis and subsequent detailed characterization of this compound have yet to be reported in a manner that makes the data publicly accessible.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy offers a valuable complement to infrared (IR) spectroscopy for analyzing the vibrational modes of this compound. While IR spectroscopy measures absorption based on changes in dipole moment, Raman spectroscopy detects scattering due to changes in polarizability. This often results in vibrations that are weak or silent in IR being strong and readily observable in Raman spectra, particularly for non-polar bonds and symmetric vibrations of the aromatic system. niscpr.res.in

For this compound, the Raman spectrum is dominated by the characteristic vibrations of the substituted naphthalene ring. Intense bands corresponding to the ring stretching modes are expected in the 1300-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring typically appear as sharp bands above 3000 cm⁻¹. nih.gov

The substituents also give rise to distinct Raman signals. The C-Br stretching vibration is anticipated to produce a band in the lower frequency region, typically below 600 cm⁻¹. The trifluoromethoxy (-OCF₃) group introduces several characteristic vibrations, including C-O stretching and various C-F stretching and bending modes. The symmetric C-F stretching of the CF₃ group, in particular, often yields a strong Raman band. researchgate.net The analysis of these vibrational frequencies provides a detailed fingerprint of the molecule's structure.

Table 1: Representative Raman Vibrational Modes for this compound This table presents plausible data based on the analysis of similar naphthalene derivatives.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3070 | Aromatic C-H Stretch |

| ~1580 | Naphthalene Ring C=C Stretch |

| ~1380 | Naphthalene Ring Deformation |

| ~1150 | C-F Symmetric Stretch (of -OCF₃) |

| ~1050 | C-O Stretch (of -OCF₃) |

| ~750 | C-H Out-of-plane Bend |

| ~540 | C-Br Stretch |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insight into the electronic transitions within a molecule. The spectrum of this compound is primarily governed by the π→π* transitions of the naphthalene chromophore. bit.edu.cn Unsubstituted naphthalene exhibits two characteristic absorption bands, a strong ¹Lₐ band and a weaker, more structured ¹Lₑ band. researchgate.net

The introduction of bromo and trifluoromethoxy substituents onto the naphthalene core modifies these electronic transitions. Both bromine (-Br) and the trifluoromethoxy (-OCF₃) group act as auxochromes, possessing non-bonding electrons that can interact with the π-system of the aromatic ring. This interaction typically leads to a bathochromic (red) shift, moving the absorption maxima (λₘₐₓ) to longer wavelengths compared to unsubstituted naphthalene. nih.govscholarsresearchlibrary.com The extent of this shift and the effect on molar absorptivity (ε) depend on the position and electronic nature of the substituents. Time-dependent density functional theory (TD-DFT) calculations can be employed to theoretically predict and assign these electronic transitions. nih.gov

Table 2: Plausible UV-Vis Absorption Data for this compound This table presents plausible data based on the analysis of similar naphthalene derivatives.

| Wavelength (λₘₐₓ, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~330 | ~4,000 | S₀ → S₁ (¹Lₑ band) |

| ~280 | ~8,000 | S₀ → S₂ (¹Lₐ band) |

| ~230 | ~60,000 | S₀ → S₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish the compound's elemental formula (C₁₁H₆BrF₃) from other potential formulas with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, resulting in two peaks (M⁺ and M⁺+2) of similar intensity. nih.gov

Table 3: HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

| [C₁₁H₆⁷⁹BrF₃]⁺ | ⁷⁹Br | 273.9605 | 273.9608 | 1.1 |

| [C₁₁H₆⁸¹BrF₃]⁺ | ⁸¹Br | 275.9585 | 275.9589 | 1.5 |

Time-of-Flight (TOF) Mass Spectrometry

Time-of-Flight (TOF) mass analyzers are frequently coupled with ionization sources to perform HRMS analysis. wikipedia.orgresearchgate.net In a TOF instrument, ions are accelerated by an electric field and their flight time over a known distance is measured. wikipedia.org Since all ions are given the same kinetic energy, their velocity and, consequently, their time of flight are dependent on their m/z ratio, allowing for precise mass determination. researchgate.net

Beyond molecular weight confirmation, TOF-MS helps elucidate the fragmentation pattern of this compound under ionization (e.g., electron ionization). The observed fragments provide corroborating evidence for the compound's structure. Common fragmentation pathways for this molecule would include the loss of the bromine atom, the trifluoromethyl radical, or other neutral fragments. nih.govnist.gov

Table 4: Predicted Mass Spectrometry Fragmentation Pattern This table presents plausible data based on established fragmentation principles.

| m/z (for ⁷⁹Br) | Fragment Ion | Identity of Lost Fragment |

| 274 | [C₁₁H₆BrF₃]⁺ | Molecular Ion (M⁺) |

| 195 | [C₁₁H₆F₃]⁺ | Br radical |

| 205 | [C₁₀H₆BrO]⁺ | CF₃ radical |

| 126 | [C₁₀H₆]⁺ | Br and OCF₃ radicals |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide detailed information on the molecular geometry of this compound, including bond lengths, bond angles, and torsion angles. researchgate.net Analysis of the crystal structure reveals how the molecules pack in the unit cell, identifying intermolecular interactions such as π-π stacking or halogen bonding that govern the solid-state properties. rsc.org Naphthalene derivatives often crystallize in common space groups like the monoclinic P2₁/c. mdpi.comroyalsocietypublishing.org The structural data obtained are crucial for understanding the compound's physical properties and for computational modeling studies.

Table 5: Hypothetical Crystallographic Data for this compound This table presents plausible data based on typical values for substituted naphthalenes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~18.0 |

| β (°) | ~95 |

| Volume (ų) | ~915 |

| Z (molecules/unit cell) | 4 |

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy - XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. rsc.org For this compound, XPS can confirm the presence of all expected elements: carbon, bromine, oxygen, and fluorine.

High-resolution scans of the core-level peaks for each element provide information about the chemical environment. The F 1s spectrum is expected to show a single, sharp peak at a high binding energy, characteristic of fluorine in a C-F bond. thermofisher.com The C 1s spectrum would be more complex, with distinct peaks for aromatic C-C/C-H bonds, the C-O bond, the C-Br bond, and a significantly shifted peak at higher binding energy corresponding to the carbon in the -CF₃ group. researchgate.net The O 1s and Br 3d spectra would further confirm the chemical states of these elements. XPS is particularly useful for verifying surface purity and identifying any surface oxidation or contamination. rsc.orgrsc.org

Table 6: Predicted XPS Binding Energies for this compound This table presents plausible data based on established values for organofluorine and organobromine compounds.

| Core Level | Predicted Binding Energy (eV) | Chemical State Assignment |

| F 1s | ~689.0 | C-F (in -OCF₃) |

| C 1s | ~293.0 | C F₃ |

| C 1s | ~286.5 | C -O and C -Br |

| C 1s | ~284.8 | Aromatic C -C, C -H |

| O 1s | ~533.5 | C-O -C |

| Br 3d₅/₂ | ~70.5 | C-Br |

While there is a wealth of research on related naphthalene derivatives and extensive literature on the computational methods mentioned (DFT, TD-DFT, NBO), the direct application of these theoretical studies to this compound has not been published in the sources accessed.

Therefore, it is not possible to generate the requested article with scientifically accurate, specific findings for each outlined section and subsection for this particular compound. To do so would require fabricating data, which falls outside the scope of providing factual and accurate information.

Computational and Theoretical Chemistry Studies on 1 Bromo 6 Trifluoromethoxy Naphthalene

Theoretical Insights into Reactivity and Reaction Mechanisms

Regioselectivity and Stereoselectivity Modeling in Functionalization Reactions

Computational modeling is a critical tool for predicting the outcomes of chemical reactions. rsc.org In the case of 1-Bromo-6-trifluoromethoxy-naphthalene, theoretical studies can be employed to understand and predict the regioselectivity and stereoselectivity of its functionalization reactions.

The prediction of regio- and site-selectivity is a fundamental aspect of planning synthetic routes. rsc.org Computational models, particularly those based on machine learning and quantum chemistry, have become increasingly sophisticated in this area. rsc.org For a molecule like this compound, which possesses multiple potential reaction sites, these models can be invaluable.

Theoretical approaches to understanding reaction selectivity often involve the calculation of transition state energies. nih.gov By comparing the activation energies for different reaction pathways, chemists can predict which products are most likely to form. For instance, in a potential reaction, computational software can model the approach of a reagent to different positions on the naphthalene (B1677914) ring system and calculate the energy barriers associated with each approach. The pathway with the lowest energy barrier is generally the one that is favored kinetically.

Solvent effects can also play a significant role in determining the outcome of a reaction, and these can be modeled computationally. nih.gov Different solvents can stabilize transition states to varying degrees, thereby altering the selectivity of a reaction. nih.gov For example, a reaction might favor one isomer in a nonpolar solvent and a different isomer in a polar solvent. Computational models can simulate these solvent effects to provide a more accurate prediction of the reaction outcome.

Below is a hypothetical data table illustrating how computational modeling could be used to predict the regioselectivity of an electrophilic aromatic substitution on this compound. The table shows calculated activation energies for substitution at different positions on the naphthalene ring.

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C2 | 15.2 | |

| C3 | 18.5 | |

| C4 | 14.8 | ✓ |

| C5 | 16.3 | |

| C7 | 17.9 | |

| C8 | 15.5 |

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would need to be calculated using specific computational methods.

Theoretical Assessment of Electronic and Optical Properties

The electronic and optical properties of organic molecules are of great interest for applications in materials science, particularly in the field of optoelectronics. nih.gov Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently used to predict these properties. nih.gov

The efficiency of charge transport in organic materials is a key factor in their performance in electronic devices. A crucial parameter that governs charge transport is the reorganization energy (λ). This energy is divided into two components: the internal reorganization energy (λi), which relates to the change in geometry of a single molecule upon gaining or losing an electron, and the external reorganization energy (λext), which is associated with the relaxation of the surrounding medium. nih.gov

Computational chemistry allows for the calculation of these reorganization energies. For instance, the internal reorganization energy can be calculated by optimizing the geometry of the molecule in both its neutral and ionized states and then evaluating the energy differences. Ultraviolet photoelectron spectroscopy (UPS) can be used to experimentally study the inner-sphere reorganization energy of related molecules like anthracene (B1667546) and pentacene. nih.gov

The external reorganization energy is particularly important in condensed-phase electron transfer processes. nih.gov Advanced computational techniques can be used to simulate the solvent response to a change in the charge state of the solute, providing a value for λext. nih.gov A lower total reorganization energy generally corresponds to a higher charge mobility.

Below is a table of hypothetical calculated reorganization energies for this compound, illustrating the kind of data that would be generated in a computational study.

| Parameter | Value (meV) |

| Internal Reorganization Energy (Hole) | 180 |

| Internal Reorganization Energy (Electron) | 210 |

| External Reorganization Energy (in THF) | 1100 |

Note: These values are representative and based on data for similar aromatic systems. nih.gov Actual calculations for this compound would be required for accurate values.

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical data storage and image processing. nih.gov Organic molecules with extended π-conjugated systems can exhibit large NLO responses. researchgate.net

Computational methods are essential for predicting the NLO properties of new molecules. asianpubs.org Key parameters that are calculated include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nih.gov These properties can be calculated using DFT with appropriate basis sets. researchgate.net

The design of molecules with large NLO responses often involves creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated spacer. nih.gov In this compound, the trifluoromethoxy group is electron-withdrawing, and the bromo group is also weakly deactivating. The naphthalene core serves as the π-system. The NLO properties could potentially be enhanced by further functionalization with strong donor groups.

A hypothetical table of calculated NLO properties for this compound is presented below.

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Linear Polarizability (α) | 25 x 10-24 esu |

| First Hyperpolarizability (β) | 15 x 10-30 esu |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from computational NLO studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-6-trifluoromethoxy-naphthalene, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethoxylation steps. For bromination, electrophilic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) is common, while trifluoromethoxylation may employ copper-mediated cross-coupling reactions. Reaction efficiency can be optimized by controlling temperature (e.g., maintaining 0–5°C during bromination to minimize side products) and using catalysts like Pd(OAc)₂ for coupling steps. Purity is enhanced via column chromatography with hexane/ethyl acetate gradients. Thermodynamic parameters (e.g., ΔvapH° from NIST data) should guide solvent selection .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

- Methodological Answer :

- GC-MS : Identifies volatile impurities and quantifies purity via retention time matching and mass fragmentation patterns .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., chemical shifts for bromine at δ 7.8–8.2 ppm in aromatic regions) and trifluoromethoxy groups (distinct ¹⁹F coupling) .

- Elemental Analysis : Validates stoichiometric ratios of C, H, Br, and F.

- HPLC-PDA : Detects non-volatile contaminants using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the critical parameters for assessing acute toxicity in animal models exposed to this compound?

- Methodological Answer : Key parameters include:

- Dose Randomization : Ensure administered doses are randomized across study groups to mitigate bias (e.g., using stratified randomization based on animal weight) .

- Endpoint Selection : Monitor systemic effects (respiratory, hepatic, renal) and hematological markers (e.g., WBC counts, hemoglobin) as per inclusion criteria in toxicological profiles .

- Allocation Concealment : Use blinded protocols during group assignment to prevent selection bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

- Methodological Answer : Contradictions often arise from variability in exposure routes (inhalation vs. oral) or species-specific metabolism. To address this:

- Systematic Review : Apply inclusion criteria from ATSDR guidelines (Table B-1), prioritizing peer-reviewed studies with robust randomization and outcome reporting .

- Meta-Analysis : Pool data from controlled animal studies (e.g., murine models) using fixed-effects models, adjusting for covariates like exposure duration and dose .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic pathways and identify species-specific detoxification enzymes .

Q. What strategies are recommended for studying environmental degradation products of this compound?

- Methodological Answer :

- Fate and Transport Modeling : Use fugacity models to predict partitioning into air, water, and soil based on log Kow and Henry’s Law constants .

- Advanced Oxidation Processes (AOPs) : Simulate degradation via UV/H₂O₂ or ozonation, analyzing intermediates using LC-QTOF-MS .

- Biomonitoring : Collect sediment/soil samples near industrial sites and quantify residual parent compound and metabolites (e.g., brominated naphthols) via GC-ECD .

Q. How can reaction mechanisms for trifluoromethoxy group introduction be optimized to enhance yield?

- Methodological Answer :

- Catalyst Screening : Test Pd/Xantphos or Cu(I)/phenanthroline systems to improve coupling efficiency .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states, as suggested by thermodynamic data (ΔfusH, ΔvapH°) .

- In Situ FTIR Monitoring : Track reaction progress by observing C-F stretching vibrations (~1250 cm⁻¹) to optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.